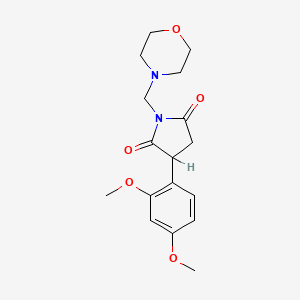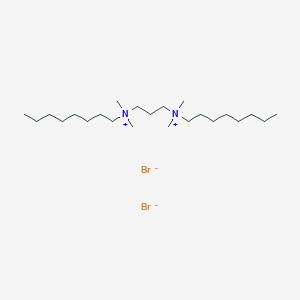![molecular formula C14H14BrNTe B14470782 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-51-9](/img/structure/B14470782.png)
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound with the molecular formula C14H14BrNTe It is characterized by the presence of a tellurium atom bonded to a bromophenyl group and a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-bromophenyl telluride with N,N-dimethylaniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium as a catalyst and boron reagents to facilitate the formation of the carbon-tellurium bond . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or ethanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This includes the use of advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents may also be optimized for cost-effectiveness and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted phenyl tellurium compounds.
Wissenschaftliche Forschungsanwendungen
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This can lead to effects such as inhibition of enzyme activity or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline
Uniqueness
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different substituents on the phenyl ring, potentially leading to different chemical and biological properties .
Eigenschaften
CAS-Nummer |
65688-51-9 |
|---|---|
Molekularformel |
C14H14BrNTe |
Molekulargewicht |
403.8 g/mol |
IUPAC-Name |
4-(3-bromophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
DQYSYDLZNRGLLF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)




![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)


![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)


